5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
Description
5-[(Chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide (molecular formula: C₁₃H₁₆ClN₃O₂S; molecular weight: 313.81) is a substituted thiophene derivative characterized by a chloroacetyl group at position 5, a cyano group at position 4, and a diethylcarboxamide moiety at position 2 of the thiophene ring . The compound’s structural complexity arises from its electron-withdrawing substituents (cyano, chloroacetyl) and lipophilic diethyl groups, which influence its physicochemical properties and reactivity. Its synthesis typically involves chloroacetylation of a precursor amine, as seen in analogous compounds .
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-4-17(5-2)13(19)11-8(3)9(7-15)12(20-11)16-10(18)6-14/h4-6H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPRIXPIZXWJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCl)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis. They interact with various biological targets, leading to diverse biological activities.
Mode of Action
The compound’s interaction with its targets involves the carbonyl and the cyano functions of these compounds, which are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions.
Biochemical Pathways
It’s known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to slip into the cellular respiration pathway through a multitude of side doors. It’s plausible that this compound, being a derivative of cyanoacetamide, might affect similar pathways.
Pharmacokinetics
The molecular weight of the compound is 31380, which might influence its pharmacokinetic properties, as molecular weight can impact a drug’s absorption and distribution.
Result of Action
It’s known that many derivatives of cyanoacetamide have diverse biological activities, suggesting that this compound could potentially have a range of effects at the molecular and cellular levels.
Action Environment
It’s known that the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions. This suggests that the compound’s action might be influenced by various environmental factors.
Biological Activity
5-[(Chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 313.81 g/mol. Its structure features a thiophene ring, which is known for its aromatic properties and biological activity. The chloroacetyl and cyano groups enhance its reactivity, making it a candidate for various biological interactions.
Mechanisms of Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound shows potential against various bacterial strains, suggesting it could be developed into an antimicrobial agent.
- Anticancer Properties : Initial research indicates that this compound may inhibit cancer cell proliferation, although further studies are required to elucidate its mechanisms.
- Enzyme Inhibition : It has been suggested that the compound may interact with specific enzymes, potentially leading to therapeutic applications in enzyme-related diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization with chloroacetyl and cyano groups. Variations in synthesis can lead to derivatives with differing biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide | Lacks chloroacetyl group | Antimicrobial | Simpler structure, fewer synthetic steps |
| 5-(Bromoacetyl)amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide | Bromine instead of chlorine | Potential anticancer activity | Different halogen may affect reactivity |
| 5-(Acetyl)amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide | Acetyl instead of chloroacetyl | Varies based on substitution | Less reactive than chloroacetyl derivatives |
These derivatives provide insights into how modifications can impact biological activity and reactivity.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on various derivatives of thiophene compounds showed that those with electron-withdrawing groups exhibited enhanced antimicrobial properties. The presence of chloroacetyl in this compound was linked to increased efficacy against Gram-positive bacteria.
- Cancer Cell Proliferation : In vitro studies demonstrated that the compound inhibited the growth of specific cancer cell lines, suggesting a mechanism involving apoptosis induction. Further research is needed to explore the signaling pathways involved in this process.
- Enzyme Interaction Studies : Research utilizing molecular docking simulations indicated that this compound could effectively bind to certain enzymes implicated in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Impact on Lipophilicity :
- The diethylcarboxamide group in the target compound increases lipophilicity compared to primary amides (e.g., 449177-08-6) or methyl esters (e.g., 551910-09-9). This property may enhance membrane permeability but reduce aqueous solubility .
- Trimethyl derivatives (76981-88-9) exhibit intermediate lipophilicity, balancing steric effects and polarity.
Reactivity of the Chloroacetyl Group :
- The chloroacetyl moiety enables nucleophilic substitution reactions, particularly with thiols, as demonstrated in studies involving mercaptoundecahydrododecaborate (BSH) . This reactivity is critical for applications in targeted drug delivery or prodrug activation.
Electronic Effects: Electron-withdrawing groups (cyano, chloroacetyl) stabilize the thiophene ring and influence resonance patterns, as evidenced by IR and NMR spectral shifts in analogues like 5aa ().
Q & A
Basic: What are the optimal synthetic routes for 5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide, and how can reaction conditions be controlled to improve yield?
Answer:
The synthesis typically involves nucleophilic substitution of chloroacetamide derivatives with secondary amines. A validated method includes refluxing 4-cyano-3-methylthiophene-2-carboxamide precursors with chloroacetyl chloride in anhydrous acetone, using potassium carbonate as a base to deprotonate the amine and facilitate substitution . Key parameters:
- Solvent choice : Aprotic solvents like acetone or dioxane minimize hydrolysis of the chloroacetyl group .
- Temperature : Reflux conditions (40–60°C) enhance reaction kinetics without degrading sensitive functional groups.
- Stoichiometry : A 1:1 molar ratio of chloroacetyl chloride to the amine precursor reduces side reactions like over-acylation .
Yield optimization: Monitor reaction progress via TLC and purify via recrystallization (ethanol-DMF mixtures) to isolate the product .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Answer:
Critical techniques include:
- 1H/13C NMR : Confirm substitution patterns (e.g., diethyl groups at δ ~1.2–1.4 ppm for CH3 and ~3.4–3.6 ppm for CH2) and absence of unreacted chloroacetyl chloride (absence of δ ~4.2 ppm for Cl-CH2) .
- IR spectroscopy : Validate cyano (C≡N stretch at ~2200–2250 cm⁻¹) and carbonyl (amide C=O at ~1650–1700 cm⁻¹) groups .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
Data interpretation: Cross-reference with published spectra of analogous thiophene derivatives and report deviations (e.g., solvent-induced shifts) .
Advanced: How can researchers resolve discrepancies in spectral data when synthesizing novel derivatives of this compound?
Answer:
Discrepancies (e.g., unexpected peaks in NMR or IR) may arise from:
- By-products : Use preparative HPLC to isolate impurities and characterize them via high-resolution MS .
- Tautomerism : For thiophene derivatives, assess pH-dependent tautomeric shifts using variable-temperature NMR .
- Crystallinity : Recrystallize the compound in different solvents (e.g., methanol vs. DMF) to assess polymorphism, which can alter spectral profiles .
Reproducibility: Strictly document reaction conditions (e.g., solvent purity, drying time) to identify variability sources .
Advanced: How do steric and electronic factors influence the reactivity of the chloroacetyl group during nucleophilic substitution?
Answer:
- Electronic effects : The electron-withdrawing cyano group adjacent to the thiophene ring increases the electrophilicity of the chloroacetyl moiety, favoring SN2 mechanisms .
- Steric hindrance : Bulky diethyl groups on the carboxamide nitrogen may slow substitution; using polar aprotic solvents (e.g., DMF) can mitigate this by stabilizing transition states .
- Base selection : Strong bases (e.g., K2CO3) enhance deprotonation of the amine but may promote side reactions if the chloroacetyl group is overly reactive .
Basic: What are the common side reactions or by-products encountered during synthesis, and how can they be minimized?
Answer:
- Hydrolysis of chloroacetyl group : Use anhydrous solvents and inert atmospheres to prevent water ingress .
- Over-alkylation : Limit reaction time and use stoichiometric amine precursors to avoid di-substitution .
- Oxidation of thiophene ring : Avoid strong oxidizing agents; monitor for color changes (yellow to brown indicates degradation) .
By-product identification: Compare HPLC retention times with known impurities or synthesize them independently for spectral matching .
Advanced: What strategies are effective in evaluating the biological activity of this compound, particularly in anti-inflammatory or antioxidant contexts?
Answer:
- In vitro antioxidant assays : Use DPPH radical scavenging (measure absorbance at 517 nm) and FRAP assays to assess electron-donating capacity .
- Anti-inflammatory screening : Test COX-1/COX-2 inhibition via ELISA or fluorometric kits, using indomethacin as a positive control .
- Cell-based models : Evaluate cytotoxicity (MTT assay) and IL-6/TNF-α suppression in macrophage cultures (e.g., RAW 264.7 cells) .
Dose-response curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and compare with reference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
